REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1F.[CH3:10][S-:11].[Na+]>CC(N(C)C)=O.O>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[S:11][CH3:10] |f:1.2|
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC(=C1)C)F
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Name
|
|
Quantity
|
5.3 mL
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Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
0.82 g
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Type
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reactant
|
Smiles
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C[S-].[Na+]
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
125 °C
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Type
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CUSTOM
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Details
|
stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction was then cooled to rt
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (3×125 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with water (1×150 mL) brine (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by medium pressure chromatography (silica gel, 0 to 40% EtOAc:hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)C)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |